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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

This document provides detailed protocols and application notes for the purification of
biomolecules conjugated with the fluorescent dye Atto 565. Proper purification is a critical step
to remove unconjugated dye, which can lead to inaccurate quantification, high background
noise, and non-specific signals in downstream applications. The following sections detail the
most common and effective methods for purifying Atto 565 conjugates, ensuring high purity and
optimal performance in sensitive assays.

Introduction to Post-Labeling Purification

The labeling of biomolecules, such as proteins and antibodies, with Atto 565 NHS ester
typically involves the reaction of the dye with primary amines on the target molecule.[1][2][3]
Inevitably, a portion of the reactive dye will hydrolyze during the labeling reaction or fail to
conjugate with the target biomolecule.[1] This unreacted or hydrolyzed dye must be efficiently
removed from the final product. The choice of purification method depends on factors such as
the scale of the labeling reaction, the properties of the biomolecule, and the required final
purity. The most widely recommended methods are size exclusion chromatography (gel
filtration) and dialysis.[4]

Comparison of Purification Methods
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The selection of an appropriate purification method is crucial for obtaining high-quality Atto 565

conjugates. Below is a summary of the key characteristics of the two most common techniques:

Size Exclusion Chromatography (SEC) and Dialysis.

Size Exclusion

Feature Dialysis
Chromatography (SEC)
] Separation based on
Separation based on ) o
) differential diffusion across a
molecular size. Larger )
) ] ) semi-permeable membrane.
conjugates elute first, while ]
o ) Small, unconjugated dye
Principle smaller, unconjugated dye
] ] molecules pass through the
molecules are retained in the )
pores of the membrane, while
porous beads of the column )
] the larger conjugates are
matrix. _
retained.
Slow (requires several hours to
Speed Fast (typically 15-30 minutes). overnight with multiple buffer
changes).[4][5]
High; provides excellent Less efficient than SEC; may
Efficiency separation of conjugate from not completely remove all

free dye.

unconjugated dye.

Sample Dilution

Can result in some sample
dilution, depending on the

column and loading volume.

Can result in significant sample
dilution if not carefully
controlled.[5]

Sample Volume

Suitable for a wide range of
sample volumes, from

microliters to milliliters.

Best suited for larger sample
volumes; can be challenging

for very small volumes.[5]

Recommended Use

The preferred method for most
applications due to its speed

and efficiency.[1][3]

An alternative for dilute
samples or when SEC is not

available.[4]

Experimental Protocols
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Protocol 1: Purification of Atto 565 Conjugates using
Size Exclusion Chromatography (SEC)

This protocol describes the purification of Atto 565-labeled proteins using a gravity-flow size

exclusion column, such as Sephadex G-25.[1][2][3]

Materials:

Atto 565 labeled protein solution

Size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-10)

Equilibration and Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

Collection tubes

Workflow Diagram:
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Prepare Dialysis Membrane

'

Prepare SEC Column Load Sample into Tubing/Cassette
: :
Equilibrate Column with PBS Dialyze against PBS (4°C, with stirring)
: :
Load Labeled Protein Sample Change Dialysis Buffer
: :
Elute with PBS Continue Dialysis
: :
Collect Fractions Change Dialysis Buffer (2nd time)
: :
Analyze Fractions (Absorbance) Recover Purified Conjugate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15136079#post-labeling-purification-methods-for-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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